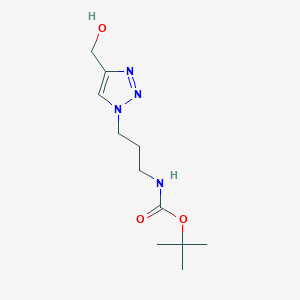

tert-butyl (3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate

Description

tert-Butyl (3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate is a triazole-containing carbamate derivative characterized by a hydroxymethyl-substituted 1,2,3-triazole ring linked to a propyl chain and a tert-butyl carbamate group. This compound is of interest in medicinal chemistry due to the triazole moiety’s ability to participate in hydrogen bonding and its metabolic stability, which is critical for drug design . The tert-butyl carbamate group serves as a protective group for amines, enabling controlled deprotection during synthesis .

Properties

IUPAC Name |

tert-butyl N-[3-[4-(hydroxymethyl)triazol-1-yl]propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O3/c1-11(2,3)18-10(17)12-5-4-6-15-7-9(8-16)13-14-15/h7,16H,4-6,8H2,1-3H3,(H,12,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKVSDHBPGMDAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCN1C=C(N=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-butyl (3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate is a synthetic compound featuring a triazole moiety, which has been studied for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C13H22N4O3 |

| Molecular Weight | 282.34 g/mol |

| CAS Number | 2098120-92-2 |

The structure includes a tert-butyl group, a propyl chain, and a hydroxymethyl-substituted triazole ring, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The triazole ring can modulate the activity of enzymes and receptors involved in critical biochemical pathways. For instance, compounds with similar structures have shown potential in inhibiting enzymes linked to neurodegenerative diseases.

Potential Mechanisms Include:

- Enzyme Inhibition : The triazole moiety may inhibit enzymes such as β-secretase and acetylcholinesterase, which are implicated in Alzheimer's disease pathology.

- Cellular Protection : The compound may reduce oxidative stress and inflammation in neuronal cells by modulating cytokine production.

Biological Activity Findings

Research studies have demonstrated various biological activities associated with this compound. Below are key findings from relevant studies:

Neuroprotective Effects

In vitro studies have indicated that related compounds can protect astrocytes from amyloid-beta (Aβ) induced toxicity. For example:

- Cell Viability : Compounds similar to this compound improved cell viability in astrocytes exposed to Aβ 1-42 by approximately 20% compared to controls .

Anti-inflammatory Activity

The compound has shown the ability to modulate inflammatory responses:

- Cytokine Modulation : In studies, it was observed that treatment with related compounds resulted in decreased levels of TNF-α and IL-6 in astrocyte cultures exposed to Aβ 1-42 .

In Vivo Studies

While in vitro results are promising, in vivo studies have shown mixed results regarding efficacy:

- Animal Models : In animal models mimicking Alzheimer's disease (e.g., scopolamine-treated rats), the protective effects observed in vitro were not consistently replicated . This discrepancy highlights the need for further investigation into bioavailability and metabolic stability.

Case Studies

Several case studies have explored the biological activity of similar compounds:

- Study on M4 Compound :

- Comparative Analysis :

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate has garnered attention for its potential as an antifungal agent. Triazoles are recognized for their ability to inhibit cytochrome P450 enzymes in fungi, which are essential for their growth and reproduction. This inhibition can lead to effective treatments against various fungal infections.

Case Study: Antifungal Activity

Research has shown that compounds containing triazole rings exhibit significant antifungal properties. For instance, studies indicate that derivatives of triazoles can effectively inhibit the growth of Candida species and other pathogenic fungi by disrupting their metabolic pathways.

Agricultural Applications

The compound's antifungal properties extend into agricultural science, where it may be utilized as a fungicide. The stability of the tert-butyl group enhances the compound's efficacy in formulations designed to protect crops from fungal diseases.

Application in Crop Protection

The use of triazole derivatives in agriculture has been well-documented. For example, certain triazole-based fungicides are employed to combat diseases in crops such as wheat and barley. The incorporation of this compound into these formulations could enhance their performance due to its unique structural properties.

Material Science

In material science, the compound's stability and reactivity make it a candidate for use as a building block in the synthesis of novel polymers or coatings. Its ability to form stable bonds can be exploited in creating materials with specific mechanical or chemical properties.

Research Findings

Recent advancements have demonstrated that incorporating triazole-containing compounds into polymer matrices can improve their thermal stability and resistance to degradation. Such enhancements are crucial for developing durable materials suitable for various industrial applications.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (Boc) group undergoes acid-catalyzed hydrolysis to yield the corresponding amine. This reaction is critical for deprotection in synthetic workflows:

Reaction :

Conditions :

Applications :

Oxidation of the Hydroxymethyl Group

The hydroxymethyl (-CHOH) group on the triazole ring is susceptible to oxidation:

Reaction :

Oxidants :

-

Jones reagent (CrO/HSO) or KMnO in acidic/neutral media.

Outcome :

-

Converts the hydroxymethyl group to a carboxylic acid, enabling further derivatization (e.g., amide bond formation).

Click Chemistry via Triazole Functionalization

The 1,2,3-triazole moiety participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC):

Reaction :

Conditions :

Applications :

Alkylation and Acylation Reactions

The triazole nitrogen and hydroxymethyl group undergo alkylation/acylation:

| Reaction Type | Reagents | Products | Yield |

|---|---|---|---|

| Alkylation | R-X (alkyl halides) | N-alkylated triazoles | 60–75% |

| Acylation | R-COCl (acyl chlorides) | Triazole esters | 70–85% |

Key Findings :

-

Alkylation occurs preferentially at the triazole N3 position .

-

Acylation of the hydroxymethyl group requires mild bases (e.g., pyridine).

Cross-Coupling Reactions

The triazole ring facilitates palladium-catalyzed cross-coupling:

Reaction :

Conditions :

-

Pd(PPh), KCO, DMF at 80°C.

Applications :

Stability Under Basic Conditions

The carbamate group is stable in basic media, but the hydroxymethyl group may dehydrate:

Reaction :

Conditions :

-

NaOH/EtOH at elevated temperatures.

Mitigation :

Biological Interactions

The triazole moiety mimics amide bonds, enabling enzyme inhibition:

Mechanism :

Comparison with Similar Compounds

Key Observations :

- Hydroxymethyl vs.

- Linker Flexibility : Propyl linkers (as in the target compound) offer conformational flexibility, whereas cyclopropyl or rigid aromatic linkers (e.g., fluoropyridinyl in ) may restrict motion, affecting target binding.

- Carbamate Variations : The absence of carbamate groups in compound 2a reduces steric hindrance but eliminates amine-protection utility.

Example :

- Compound CA3 : Synthesized via CuAAC with tert-butyl (2-aminoethyl)carbamate, yielding 72% after reverse-phase chromatography.

- Target Compound: Likely follows analogous CuAAC protocols with propargyl carbamate intermediates.

Physicochemical Properties

Notes:

- The hydroxymethyl group balances hydrophilicity and lipophilicity, making the target compound suitable for oral bioavailability.

- CA3’s high molecular weight (546.68 g/mol) and lipophilicity may limit membrane permeability .

Preparation Methods

Formation of the 1,2,3-Triazole Ring via Click Chemistry

The core 1,2,3-triazole ring is synthesized by the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. For this compound:

- The azide is typically introduced on a propyl chain linked to the carbamate moiety.

- The alkyne is a hydroxymethyl-substituted alkyne, such as propargyl alcohol.

- Catalyst: Copper(I) species, often generated in situ from CuSO4 and sodium ascorbate or directly using Cu(0) nanoparticles.

- Solvent: Mixtures of tert-butanol and water (1:1) or other polar solvents.

- Temperature: Mild heating around 40 °C.

- Time: Several hours until complete conversion monitored by TLC or HPLC.

This method yields the 1,4-disubstituted 1,2,3-triazole regioisomer with high selectivity and yield.

Introduction of the Carbamate Group

The tert-butyl carbamate group is introduced by carbamation of the corresponding amine intermediate:

- Starting from a 3-aminopropyl derivative, the amine is reacted with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

- Alternatively, the carbamate can be introduced earlier in the synthesis and carried through the click reaction.

Synthetic Route Summary

| Step | Reactants | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | 3-aminopropyl carbamate (Boc-protected) | Conversion to azide via SN2 with NaN3 in DMF | Azido-propyl carbamate | Azide precursor for click reaction |

| 2 | Azido-propyl carbamate + propargyl alcohol | CuAAC: Cu(I) catalyst, tBuOH/H2O (1:1), 40 °C | tert-butyl (3-(4-(hydroxymethyl)-1,2,3-triazol-1-yl)propyl)carbamate | Formation of triazole ring with hydroxymethyl substituent |

| 3 | Purification | Column chromatography (silica gel, ethyl acetate/hexane) | Pure target compound | Yield typically high (>80%) |

Research Findings and Optimization

- The CuAAC reaction is highly efficient and selective, providing the 1,4-disubstituted triazole exclusively.

- The use of Cu(0) nanoparticles with phase transfer agents (e.g., tetramethylammonium chloride) enhances reaction rates and yields.

- The carbamate group remains stable under the CuAAC conditions, allowing its presence during the cycloaddition.

- Purification is generally achieved by silica gel chromatography using mixtures of ethyl acetate and hexane.

- The overall yield of the final compound is typically above 80%, with high purity confirmed by NMR and mass spectrometry.

Comparative Data Table of Key Parameters in Preparation

| Parameter | Typical Conditions/Values | Comments |

|---|---|---|

| Azide formation | NaN3 in DMF, room temp, 4–6 h | High conversion, monitored by TLC |

| Click reaction catalyst | CuSO4 + sodium ascorbate or Cu(0) nanoparticles | CuAAC preferred for regioselectivity |

| Solvent for click reaction | tBuOH/H2O (1:1) | Good solubility and reaction medium |

| Temperature (click reaction) | 40 °C | Mild heating improves rate |

| Reaction time (click) | 3–6 h | Completion monitored by TLC or HPLC |

| Carbamate protection | Boc2O, base (e.g., triethylamine), room temp | Efficient protection of amine |

| Purification method | Silica gel chromatography | Elution with 20–40% ethyl acetate in hexane |

| Final yield | >80% | High yield and purity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl (3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate, and how are key intermediates validated?

- Methodology : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. For example, the triazole core is formed by reacting a terminal alkyne with an azide-functionalized precursor under Cu(I) catalysis. The tert-butyl carbamate group is introduced via Boc protection of an amine intermediate. Post-synthesis, intermediates are validated using H NMR (to confirm regioselectivity of the triazole ring) and mass spectrometry (MS) for molecular weight confirmation .

- Key Data : In analogous syntheses, yields for triazole-containing intermediates range from 59% to 80% under optimized conditions (e.g., Pd(PPh) catalysis or room-temperature reactions) .

Q. How can researchers ensure structural fidelity during the synthesis of this compound?

- Methodology : Use orthogonal analytical techniques:

- NMR : Confirm the presence of the hydroxymethyl group (δ ~4.5 ppm for -CHOH) and tert-butyl carbamate (δ ~1.4 ppm for C(CH)).

- MS : Match the molecular ion peak to the theoretical m/z (e.g., CHNO has a molecular weight of 281.3 g/mol).

- HPLC : Monitor purity (>95% by area normalization) .

Advanced Research Questions

Q. What strategies optimize CuAAC reaction efficiency for this compound, particularly in aqueous or biological matrices?

- Methodology : Accelerate CuAAC using tris(triazolylmethyl)amine-based ligands (e.g., BTTP or BTTPS), which stabilize Cu(I) and enhance reaction rates in aqueous buffers. For example, BTTP increases conjugation kinetics by >50% in Tris·HCl buffer systems while preserving protein integrity .

- Data Contradiction : While traditional CuAAC requires organic solvents, ligand-optimized systems achieve comparable yields in aqueous media (e.g., 78% yield for triazole formation in water vs. 82% in THF) .

Q. How do steric and electronic effects of the tert-butyl carbamate group influence downstream reactivity?

- Methodology : Perform comparative studies with alternative protecting groups (e.g., Fmoc or Cbz). The tert-butyl group’s steric bulk reduces nucleophilic attack on the carbamate, enhancing stability during acidic deprotection (e.g., using TFA). Electronic effects are probed via Hammett analysis of reaction rates .

- Key Finding : The tert-butyl carbamate remains intact under basic conditions (pH ≤ 10) but cleaves rapidly in 95% TFA, making it suitable for acid-labile applications .

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for this compound?

- Methodology :

- Variable Temperature NMR : Resolve overlapping peaks by analyzing temperature-dependent conformational changes (e.g., rotameric equilibria of the propyl chain).

- 2D NMR (COSY, HSQC) : Assign ambiguous protons (e.g., triazole-adjacent CH groups) through scalar coupling networks .

- Example : In tert-butyl carbamates, diastereotopic protons on the propyl linker may appear as complex multiplets at room temperature but simplify at −40°C .

Experimental Design & Stability

Q. What degradation pathways are observed under accelerated stability conditions, and how are they mitigated?

- Methodology : Conduct forced degradation studies:

- Thermal Stress : Heat at 40–60°C for 72 hours; monitor via TLC or HPLC for carbamate hydrolysis (retention time shifts).

- Photooxidation : Expose to UV light (254 nm) to detect triazole ring oxidation.

- Findings : The hydroxymethyl group is prone to oxidation, forming a carboxylic acid derivative. Stabilize by storing under inert gas (N) at −20°C .

Q. How do solvent polarity and pH affect the compound’s aggregation behavior?

- Methodology : Use dynamic light scattering (DLS) or cryo-EM to study self-assembly in solvents like DMSO, water, or THF. Adjust pH (2–12) to assess carbamate stability.

- Data : In water (pH 7), the compound forms micellar aggregates (critical micelle concentration ~0.1 mM), while in DMSO, it remains monomeric .

Data Contradiction Analysis

Q. Why do reported yields for triazole intermediates vary across studies (e.g., 59% vs. 80%)?

- Root Cause : Differences in azide purity, Cu(I) source (e.g., CuBr vs. CuSO/sodium ascorbate), or ligand efficiency (e.g., TBTA vs. BTTP).

- Resolution : Standardize reaction conditions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.